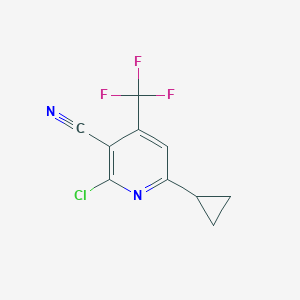

2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile

Description

Properties

IUPAC Name |

2-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c11-9-6(4-15)7(10(12,13)14)3-8(16-9)5-1-2-5/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRGOELLIOIXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363184 | |

| Record name | 2-chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478049-48-8 | |

| Record name | 2-chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Malononitrile-Based Cyclization

A seminal approach involves the condensation of 1,1,3,3-tetraalkoxypropanes with malononitrile in the presence of acetic anhydride and ZnCl₂ at 50–150°C, followed by ammonia treatment to form 2-aminonicotinonitrile intermediates. Adapting this method, the trifluoromethyl group can be introduced via a trifluoroacetyl chloride intermediate prior to cyclization. For example, reacting 1,1,3,3-tetramethoxypropane with malononitrile and trifluoroacetic anhydride yields a 4-trifluoromethyl-substituted intermediate, which undergoes ammonolysis to form the pyridine nucleus.

Hantzsch Dihydropyridine Synthesis Modifications

Modifying the Hantzsch synthesis, ethyl trifluoroacetoacetate can be condensed with cyclopropanecarboxaldehyde and ammonium acetate to form a dihydropyridine intermediate. Subsequent oxidation with MnO₂ and chlorination with POCl₃ yields the aromatic pyridine core with the desired substituents. This method offers regioselectivity but requires precise control of stoichiometry to avoid polysubstitution.

Functional Group Introductions

Trifluoromethylation Techniques

The trifluoromethyl group at the 4-position is introduced via:

- Halogen Exchange : Reacting a 4-chloronicotinonitrile precursor with trifluoromethyl copper(I) iodide in DMF at 120°C.

- Electrophilic Trifluoromethylation : Using Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium triflate) under radical conditions to functionalize a lithiated pyridine intermediate.

Cyclopropane Ring Installation

The 6-cyclopropyl group is installed via:

- Cross-Coupling : Suzuki-Miyaura coupling of a 6-bromo- or 6-chloronicotinonitrile with cyclopropylboronic acid using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water.

- Directed C–H Activation : Rhodium-catalyzed cyclopropanation of a 6-vinylnicotinonitrile precursor using diazocyclopropane.

Halogenation and Nitrile Group Incorporation

Regioselective Chlorination

Chlorine is introduced at the 2-position via:

Nitrile Group Installation

The 3-cyano moiety is introduced by:

- Cyanation of Halides : Pd-catalyzed cyanation of a 3-bromo precursor using Zn(CN)₂ or K₄[Fe(CN)₆].

- Oxidative Dehydration : Converting a 3-carboxamide to the nitrile using POCl₃ or PCl₅.

Optimization and Purification

Reaction conditions are critical for minimizing byproducts. For instance, the cyclopropane coupling step achieves optimal yields (68–72%) at 80°C with a 1.2:1 molar ratio of boronic acid to halide. Final purification employs column chromatography (SiO₂, hexane/EtOAc 4:1) or recrystallization from ethanol/water. The compound’s sensitivity to light and moisture necessitates storage at 2–8°C under inert atmosphere.

Challenges and Alternative Pathways

Key challenges include the steric hindrance of the cyclopropyl group, which slows trifluoromethylation, and the electron-withdrawing nitrile moiety complicating electrophilic substitutions. Alternative routes explored include:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

Cyclization Reactions: The cyclopropyl ring can open or rearrange under certain conditions, leading to different structural isomers.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary widely but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the compound’s oxidation state and overall structure.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have highlighted the potential of 2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile in anticancer drug development. The compound has been investigated for its ability to inhibit specific cancer cell lines, demonstrating promising results in vitro.

| Study | Findings |

|---|---|

| Deniz Kent et al., 2021 | Identified LRRK2 as a novel therapeutic target for Alpha1 Antitrypsin Deficiency using patient-derived iPS hepatocytes, where this compound was part of the screening process. |

| Gianna Giacoletti et al., 2021 | Reported that the compound acts as a selective adenylyl cyclase inhibitor, relieving pain without causing tolerance, indicating its potential for pain management in cancer patients. |

2. Neurological Disorders

The compound has been explored for its neuroprotective properties. Research indicates that it may play a role in modulating pathways involved in neurodegenerative diseases.

| Study | Findings |

|---|---|

| Sourabh Soni et al., 2022 | Investigated the role of MAPKAPK2 in HNSCC pathogenesis, where this compound was utilized to elucidate molecular crosstalk mechanisms. |

Pharmacological Insights

3. Cardiovascular Research

This compound has also been examined for its effects on cardiovascular health. Its influence on adenylyl cyclase activity suggests potential benefits in managing heart-related conditions.

| Study | Findings |

|---|---|

| Giacoletti et al., 2021 | The selective inhibition of adenylyl cyclase by this compound offers insights into developing treatments for cardiovascular diseases without the side effects commonly associated with traditional therapies. |

Biochemical Applications

4. Enzyme Inhibition Studies

The compound has shown efficacy as an enzyme inhibitor, making it a candidate for further exploration in biochemical research.

| Study | Findings |

|---|---|

| Various studies cited in bioRxiv | Highlighted its role in inhibiting key enzymes involved in metabolic pathways, suggesting applications in metabolic disorder treatments. |

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Nicotinonitrile derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Nicotinonitrile Derivatives

Key Findings:

Substituent Position Effects: The target compound’s 2-chloro and 6-cyclopropyl groups distinguish it from ’s derivative (CF3 at position 6), which lacks steric bulk and metabolic stabilization. Cyclopropyl groups are known to enhance metabolic resistance in drug candidates . Compared to ’s hydroxyl-substituted analog, the target’s chloro group increases lipophilicity, favoring membrane permeability but reducing water solubility .

Synthetic Pathways: outlines a 4-step synthesis for 2-sulfonamidopyridine derivatives starting from a similar chloro-CF3 nicotinonitrile. The target compound may follow analogous routes, with cyclopropylamine or cyclopropane-containing reagents replacing trifluoromethylating agents .

Biological Relevance :

- ’s benzylsulfanyl derivative demonstrates how sulfur-based substituents can modulate electronic properties. In contrast, the target’s chloro group may facilitate nucleophilic substitution reactions, enabling diversification into bioactive molecules .

Biological Activity

2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile, identified by its CAS number 478049-48-8, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H6ClF3N2

- Molecular Weight : 246.62 g/mol

- Structure : The compound features a pyridine ring substituted with a chloro group, a cyclopropyl moiety, and a trifluoromethyl group.

Pharmacological Profile

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. The presence of the trifluoromethyl group in this compound is thought to improve its lipophilicity and metabolic stability, which can enhance its efficacy as a therapeutic agent.

The precise mechanism of action for this compound has not been extensively characterized; however, similar compounds have been shown to interact with various biological targets, including:

- Kinases : Compounds with similar structures have demonstrated the ability to inhibit specific kinases involved in cancer progression.

- Receptors : The trifluoromethyl group may facilitate interactions with neurotransmitter receptors or other signaling proteins.

Biological Activity and Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity :

- Inhibition of Drug Transporters :

- Neurotransmitter Receptor Modulation :

Data Table: Biological Activity Overview

Q & A

Q. How can byproducts from incomplete cyclopropanation be identified and mitigated?

- Methodological Answer : Analyze crude reaction mixtures via LC-MS to detect intermediates (e.g., uncyclized alkenes). Optimize carbene precursor stoichiometry (e.g., diazomethane equivalents) and reaction time. For persistent issues, switch to transition-metal catalysts (e.g., Cu(OTf)₂) to enhance cyclopropanation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.